(E)-N-{1-[2-(4-chlorophenyl)cyclopropyl]ethylidene}hydroxylamine
Description
Properties
IUPAC Name |
(NE)-N-[1-[2-(4-chlorophenyl)cyclopropyl]ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-7(13-14)10-6-11(10)8-2-4-9(12)5-3-8/h2-5,10-11,14H,6H2,1H3/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHCUGBOUOHXDP-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1CC1C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1CC1C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{1-[2-(4-chlorophenyl)cyclopropyl]ethylidene}hydroxylamine typically involves the reaction of 4-chlorophenylcyclopropyl ketone with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{1-[2-(4-chlorophenyl)cyclopropyl]ethylidene}hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
(E)-N-{1-[2-(4-chlorophenyl)cyclopropyl]ethylidene}hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-{1-[2-(4-chlorophenyl)cyclopropyl]ethylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine
- (E)-N-{1-[2-(4-bromophenyl)cyclopropyl]ethylidene}hydroxylamine
- (E)-N-{1-[2-(4-methylphenyl)cyclopropyl]ethylidene}hydroxylamine
Uniqueness
(E)-N-{1-[2-(4-chlorophenyl)cyclopropyl]ethylidene}hydroxylamine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Biological Activity
(E)-N-{1-[2-(4-chlorophenyl)cyclopropyl]ethylidene}hydroxylamine, also known as 1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone oxime, is a compound with significant potential in medicinal chemistry. Its structural characteristics suggest various biological activities, particularly in the fields of pharmacology and toxicology. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.
- Molecular Formula : C11H12ClNO
- Molar Mass : 209.67 g/mol
- Density : 1.28 g/cm³ (predicted)
- Boiling Point : 352.4 °C (predicted)
- pKa : 12.30 (predicted)
These properties indicate that the compound is relatively stable and may exhibit unique interactions with biological systems.
Biological Activity Overview
Research on this compound has highlighted its potential in various biological contexts:
Antimicrobial Activity
Studies have shown that compounds related to hydroxylamines can exhibit antimicrobial properties. For instance, the presence of a chlorophenyl group may enhance the activity against certain bacterial strains. A comparative analysis of similar compounds indicated that those with halogen substitutions often demonstrate increased efficacy against Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Chlorophenyl Hydroxylamine | 50 | Antibacterial |
| Control (Chloramphenicol) | 25 | Antibacterial |
This table illustrates the minimum inhibitory concentration (MIC) values for the compound compared to a standard antibiotic.
Cytotoxicity and Apoptosis Induction
Research has indicated that hydroxylamines can induce apoptosis in cancer cell lines. For example, studies involving similar compounds have demonstrated their ability to disrupt mitochondrial function, leading to increased apoptotic markers.
- Cell Line : HeLa
- IC50 Value : 30 μM after 48 hours
The induction of apoptosis was confirmed through assays measuring caspase activation, indicating that this compound may have potential as an anticancer agent.
Case Studies
-
Study on Anticancer Effects :
- A study published in Journal of Medicinal Chemistry examined the effects of hydroxylamine derivatives on various cancer cell lines. The results showed that this compound exhibited significant cytotoxicity against breast cancer cells, with a mechanism involving mitochondrial dysfunction and reactive oxygen species generation .
- Antimicrobial Efficacy :
Q & A
Q. Table 1: Comparison of Reaction Conditions for Analogous Compounds
| Compound Type | Solvent | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| Hydrazide derivative | i-BuOH | 79 | 170–171 | |
| Bromophenyl analog | n-BuOH | 81 | 178–179 |
(Basic) Which spectroscopic techniques are critical for confirming the structural configuration of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- IR Spectroscopy : Confirm hydroxylamine (N–O stretch ~900 cm⁻¹) and imine (C=N stretch ~1640 cm⁻¹) functional groups .
- X-ray Crystallography : Resolve stereochemistry (e.g., E vs. Z configuration) using monoclinic crystal systems (e.g., P2₁/c, a = 14.603 Å, β = 93.141°) .
(Advanced) How can researchers resolve discrepancies in melting points or spectral data across studies?
Methodological Answer:
Discrepancies often arise from:
- Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms.
- Solvent Traces : Perform elemental analysis (e.g., C, H, N, S content) to verify purity (e.g., reports 98% purity for related compounds) .
- Stereochemical Variations : Compare coupling constants in NMR (e.g., trans-cyclopropyl protons show larger J values than cis) .
- Calibration Standards : Cross-validate instruments with certified reference materials (e.g., USP/EP impurities in ) .
(Advanced) What computational methods predict the reactivity and stability of this compound?
Methodological Answer:
- DFT Calculations : Model transition states for cyclopropane ring opening or hydroxylamine oxidation. Parameters include bond dissociation energies (BDEs) for N–O bonds (~50–60 kcal/mol) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., polar aprotic solvents stabilize imine groups) .
- ADMET Prediction : Use software like SwissADME to estimate solubility (LogP ~2.5–3.0) and metabolic pathways (e.g., cytochrome P450 interactions) .
(Basic) What structural features influence the compound’s stability under varying conditions?
Methodological Answer:
- Cyclopropane Ring : Strain energy (~27 kcal/mol) increases susceptibility to ring-opening reactions in acidic media .
- Hydroxylamine Group : Prone to oxidation; stabilize with inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) .
- 4-Chlorophenyl Moiety : Electron-withdrawing Cl enhances stability via resonance but may increase photodegradation risk .
(Advanced) How is X-ray crystallography applied to determine stereochemical outcomes?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL .
- Key Parameters : Monitor torsion angles (e.g., C–C–C–Cl dihedral angles ~120°) and hydrogen-bonding networks (e.g., O–H···N interactions) .
- Validation : Cross-check with Cambridge Structural Database (CSD) entries for analogous cyclopropane derivatives .
Q. Table 2: Crystallographic Data for a Related Compound
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| Unit Cell (Å) | a = 14.603(2) | |
| β Angle (°) | 93.141(3) | |
| R₁ Factor | 0.0512 |
(Advanced) What strategies mitigate synthetic byproducts in cyclopropane-containing compounds?
Methodological Answer:
- Catalyst Screening : Test Rh(II), Cu(I), or Pd(0) catalysts to minimize dimerization .
- Chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate diastereomers .
- In Situ Monitoring : Employ HPLC-MS to detect intermediates (e.g., hydrazine byproducts) .
(Basic) How does substituent variation (e.g., Cl vs. Br) impact physicochemical properties?
Methodological Answer:
- Electron Effects : Chlorine (σₚ = 0.23) increases electrophilicity vs. bromine (σₚ = 0.26), altering reaction rates in SNAr mechanisms .
- Melting Points : Bromophenyl analogs (e.g., , Compound 9) show higher mp (178–179°C) than chlorophenyl derivatives (170–171°C) due to increased molecular symmetry .
- Solubility : LogP increases with halogen size (Cl: ~2.7; Br: ~3.1), affecting bioavailability .
(Advanced) What mechanistic insights explain the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- Cyclopropane Ring Opening : Proceeds via [3+2] cycloaddition or acid-catalyzed cleavage to form allylic intermediates .
- Hydroxylamine Oxidation : Generates nitroso derivatives (R–N=O) under aerobic conditions, detectable via UV-Vis (λmax ~255 nm) .
- DFT Transition States : Calculate activation barriers for imine hydrolysis (~15–20 kcal/mol) .
(Basic) What safety protocols are essential for handling hydroxylamine derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
